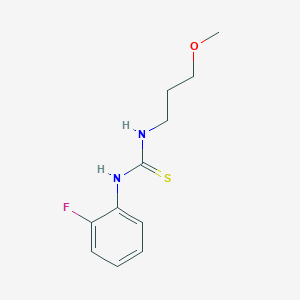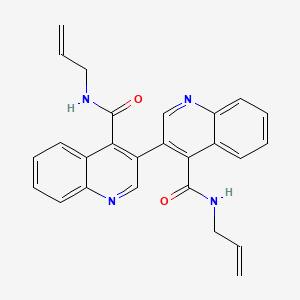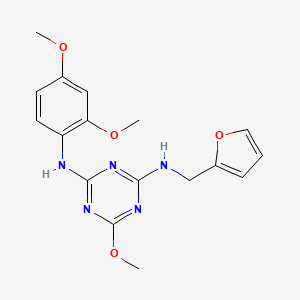
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea, also known as FPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPTU belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea is not well understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. In cancer cells, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the activity of certain enzymes that are required for cell growth and division. Inflammation is also believed to be inhibited by N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea through the suppression of specific signaling pathways in cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the migration and invasion of cancer cells. Inflammation is believed to be inhibited by N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea through the suppression of specific cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea in lab experiments include its potent biological activity, its relatively simple synthesis, and its diverse applications in various fields. However, the limitations of using N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea. One potential direction is the development of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea-based drugs for the treatment of cancer and inflammation. Another potential direction is the synthesis of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea-based materials for various applications, including catalysis and sensing. Further studies are also needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea and its potential toxicity in vivo.
In conclusion, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea in various fields.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea can be achieved through various methods, including the reaction of 2-fluoroaniline with 3-methoxypropyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then subjected to a series of purification steps to obtain pure N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to have herbicidal activity against various weeds. In material science, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been used as a precursor for the synthesis of various metal complexes.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2OS/c1-15-8-4-7-13-11(16)14-10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLQOUFXJJLDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3-methoxypropyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)
![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)


![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)